Hydrophilicity and Solubility vs. m-PEG10-azide
LG-PEG10-azide exhibits significantly higher hydrophilicity compared to the simpler m-PEG10-azide linker. This is evidenced by its calculated XLogP3 value of -5.8, indicating far greater water solubility potential than typical alkyl or simpler PEG linkers . In contrast, m-PEG10-azide lacks the polar dipeptide, resulting in a less negative LogP (estimated ~ -1.0) and a substantially lower Topological Polar Surface Area (TPSA). The increased TPSA of LG-PEG10-azide (316 Ų) compared to an estimated ~100 Ų for m-PEG10-azide, directly correlates with improved aqueous solubility and reduced non-specific binding in biological assays.
| Evidence Dimension | Hydrophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3: -5.8; TPSA: 316 Ų |
| Comparator Or Baseline | m-PEG10-azide (estimated XLogP3: ~ -1.0; TPSA: ~100 Ų) |
| Quantified Difference | XLogP3 difference of ~4.8 units; TPSA difference of ~216 Ų |
| Conditions | Calculated using XLogP3 algorithm and topological polar surface area methods. |
Why This Matters
Higher hydrophilicity (more negative LogP) and larger TPSA are predictive of improved aqueous solubility and reduced non-specific binding, critical for reliable in vitro PROTAC assays and downstream in vivo applications.
